Product packaging for (1,2-oxazol-3-yl)methanethiol(Cat. No.:CAS No. 146796-44-3)

(1,2-oxazol-3-yl)methanethiol

Cat. No.: B6155957
CAS No.: 146796-44-3
M. Wt: 115.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1,2-Oxazol-3-yl)methanethiol (CAS 146796-44-3) is a chemical compound with the molecular formula C 4 H 5 NOS and a molecular weight of 115.15 g/mol [ 1 ]. This organosulfur compound features a thiol (-SH) functional group attached to a 1,2-oxazole (isoxazole) heterocyclic ring, making it a valuable building block in medicinal and agrochemical research. The 1,2-oxazole core is a privileged scaffold in drug discovery, known for its diverse biological activities. Oxazole derivatives are extensively investigated for their potential as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, and antioxidant agents [ 5 ]. The incorporation of the methanethiol group enhances the molecule's versatility, allowing it to serve as a key synthetic intermediate for the development of more complex target molecules, such as sulfonamides [ 2 ]. This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

146796-44-3

Molecular Formula

C4H5NOS

Molecular Weight

115.2

Purity

95

Origin of Product

United States

Reactivity and Derivatization Studies of 1,2 Oxazol 3 Yl Methanethiol

Chemical Transformations Involving the Thiol Group

The sulfur atom of the methanethiol (B179389) group is a versatile reaction center, capable of participating in numerous chemical transformations. Its reactivity stems from the nucleophilicity of the corresponding thiolate anion and the ability of the sulfur to exist in various oxidation states.

Oxidation Reactions of the Methanethiol Moiety (e.g., to Sulfones)

The thiol group of (1,2-oxazol-3-yl)methanethiol can be readily oxidized to higher oxidation states, primarily sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.org Mild oxidation, often achievable with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically yields the corresponding sulfoxide (B87167), (1,2-oxazol-3-yl)methylsulfinylmethane. nih.gov

Stronger oxidizing conditions or the use of excess oxidant leads to the formation of the sulfone, (1,2-oxazol-3-yl)methylsulfonylmethane. acs.org A variety of reagents can effect this transformation, including excess m-CPBA, potassium permanganate (B83412) (KMnO₄), or urea-hydrogen peroxide. acs.orgorganic-chemistry.org These oxidation reactions are significant as they substantially alter the electronic properties and steric profile of the side chain, with sulfones being important structural motifs in medicinal chemistry. derpharmachemica.com The conversion of a thioether to a sulfone using m-CPBA is a well-established and high-yielding method. acs.orgresearchgate.net

Oxidizing AgentTypical ConditionsPrimary ProductReference
m-CPBA (1.1 equiv)-78 °C, CH₂Cl₂(1,2-Oxazol-3-yl)methylsulfinylmethane (Sulfoxide) nih.gov
m-CPBA (≥2.2 equiv)-40 °C to room temp., CH₂Cl₂(1,2-Oxazol-3-yl)methylsulfonylmethane (Sulfone) nih.govacs.org
H₂O₂ with catalyst (e.g., Tantalum carbide)Room temp.(1,2-Oxazol-3-yl)methylsulfonylmethane (Sulfone) organic-chemistry.org
Urea-Hydrogen PeroxideEthyl acetate(1,2-Oxazol-3-yl)methylsulfonylmethane (Sulfone) organic-chemistry.org
Potassium Permanganate (KMnO₄)Various(1,2-Oxazol-3-yl)methylsulfonylmethane (Sulfone) tandfonline.com

Nucleophilic Addition Reactions of Thiol Anions (e.g., Michael Additions)

In the presence of a base, the thiol group of this compound is deprotonated to form a highly nucleophilic thiolate anion. This anion is a soft nucleophile and readily participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a process known as the thia-Michael addition. nih.govresearchgate.net This reaction is a powerful tool for carbon-sulfur bond formation. nih.gov

The reaction proceeds by the attack of the thiolate on the β-carbon of the Michael acceptor, forming a transient enolate which is subsequently protonated to yield the final adduct. nih.gov The rate and reversibility of the reaction can be influenced by the pH, the nature of the Michael acceptor, and the solvent. researchgate.net This methodology allows for the covalent attachment of the (1,2-oxazol-3-yl)methylthio moiety to a wide range of substrates, including acrylates, acrylamides, and enones. acs.orgscience.gov

Michael AcceptorBase/CatalystGeneral Product StructureReference
Methyl acrylateTriethylamine (Et₃N)Methyl 3-((1,2-oxazol-3-yl)methylthio)propanoate rsc.org
AcrylonitrilePotassium tert-butoxide3-((1,2-oxazol-3-yl)methylthio)propanenitrile science.gov
MaleimideNone (in polar solvent) or mild base3-((1,2-oxazol-3-yl)methylthio)pyrrolidine-2,5-dione rsc.orgdatapdf.com
Cyclohex-2-en-1-oneDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)3-((1,2-oxazol-3-yl)methylthio)cyclohexan-1-one nih.gov

Formation of Disulfides and Other Sulfur-Sulfur Linkages

Thiols are susceptible to oxidative coupling to form disulfides. This compound can be oxidized to yield bis((1,2-oxazol-3-yl)methyl) disulfide. This transformation is a key process in many biological systems and a common reaction in synthetic chemistry. tandfonline.combiolmolchem.com A wide array of oxidizing agents can be employed, ranging from simple air (O₂) oxidation, often catalyzed by metal ions, to more controlled chemical oxidants like dimethyl sulfoxide (DMSO), hydrogen peroxide, or halogens. biolmolchem.comtandfonline.com

The formation of a disulfide bond from two thiol molecules is a reversible process. The disulfide linkage can be cleaved back to the thiol form by reducing agents. This thiol-disulfide interchange is a dynamic process crucial for protein folding and other biochemical pathways. uwaterloo.ca The reaction can be performed chemoselectively, often without over-oxidation to sulfoxides or sulfones. tandfonline.com

Reagent/ConditionSolventKey FeaturesReference
Air (O₂), optional base or metal catalystVarious"Green" but can be slow and uncontrolled. tandfonline.com
Dimethyl sulfoxide (DMSO) / HI-Effective under acidic conditions, good to excellent yields. biolmolchem.com
Hydrogen Peroxide (H₂O₂) / CatalystMethanol (B129727)Green and efficient method with a recoverable catalyst. tandfonline.com
Tripropylammonium chlorochromate (TriPACC)DichloromethaneMild, efficient, and rapid with no over-oxidation. tandfonline.com
Iodine (I₂) / BaseVariousClassic method for disulfide formation. rsc.org

Alkylation and Acylation of the Thiol Group

The nucleophilic thiolate anion of this compound readily reacts with electrophiles such as alkyl halides and acyl chlorides in S-alkylation and S-acylation reactions, respectively. These reactions are fundamental for introducing a wide variety of functional groups onto the sulfur atom. jmaterenvironsci.com

S-alkylation is typically carried out by treating the thiol with an alkyl halide in the presence of a base (e.g., K₂CO₃, Et₃N) to generate the thiolate in situ. jmaterenvironsci.com This method provides a straightforward route to thioethers. Dehydrative S-alkylation using alcohols as alkylating agents in the presence of an alkyl halide catalyst offers a greener alternative. rsc.org S-acylation proceeds similarly, with the thiolate attacking an acylating agent like an acid chloride or anhydride (B1165640) to form a thioester.

Reaction TypeElectrophileBase/CatalystProduct TypeReference
S-AlkylationBenzyl bromideK₂CO₃ in waterThioether jmaterenvironsci.com
S-AlkylationEthyl iodideTriethylamine (Et₃N)Thioether jmaterenvironsci.com
Dehydrative S-AlkylationBenzyl alcoholAlkyl halide (catalyst)Thioether rsc.org
S-AcylationAcetyl chloridePyridine (B92270)Thioester youtube.com
S-AcylationAcetic anhydridePyridineThioester youtube.com

Reactions Involving the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring is an aromatic heterocycle that is generally stable but can undergo ring-opening under specific reductive, acidic, or basic conditions. Its reactivity is influenced by the weak nitrogen-oxygen (N-O) bond.

Ring-Opening and Ring-Closure Reactions

The cleavage of the 1,2-oxazole (isoxazole) ring is a synthetically useful transformation that unmasks other functional groups. A common method for ring-opening is the reductive cleavage of the N-O bond. rsc.org This can be accomplished through catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or with various chemical reducing agents like samarium diiodide (SmI₂) or molybdenum hexacarbonyl [Mo(CO)₆]. researchgate.netnih.gov Such reactions typically lead to the formation of β-enaminoketones or β-hydroxyketones after hydrolysis of the intermediate imine. rsc.orgresearchgate.net

Under strong acidic or basic conditions, the oxazole (B20620) ring can also be cleaved. firsthope.co.in Nucleophilic attack can lead to ring-opening, although this is less common than substitution and often requires activating groups on the ring. pharmaguideline.com Electron capture by the isoxazole (B147169) can also trigger dissociation of the O-N bond and subsequent ring-opening. nsf.gov Conversely, the synthesis of the 1,2-oxazole ring, a form of ring-closure, is often achieved by the reaction of a three-carbon component, like a 1,3-diketone, with hydroxylamine. researchgate.net

Condition/ReagentMechanism/TypeTypical Product(s)Reference
H₂ / Raney Ni or Pd/CReductive N-O Cleavageβ-Enaminoketone, γ-Amino alcohol nih.gov
Mo(CO)₆ and waterReductive N-O Cleavageβ-Amino enone rsc.org
SmI₂ / B(OH)₃Reductive N-O CleavageUnsaturated β-hydroxy ketone researchgate.net
Strong Acid (e.g., HCl)Acid-catalyzed HydrolysisDiketone derivatives firsthope.co.in
Strong Base (e.g., NaOH)Base-catalyzed HydrolysisOpen-chain derivatives firsthope.co.in
Copper/Diamine CatalysisReductive Ring-CleavageEnaminone acs.org

Derivatization at Other Positions of the Oxazole Ring

The 1,2-oxazole (isoxazole) ring is a versatile heterocycle, and while the thiol group at the 3-position is a primary site for reactivity, the C-4 and C-5 positions of the ring also offer opportunities for further functionalization. The reactivity of these positions is influenced by the electronic nature of the isoxazole ring, which is considered an electron-deficient system. Electrophilic substitution reactions typically occur at the C-5 position when an electron-donating group is present to activate the ring. semanticscholar.org Conversely, direct arylation methods have been developed that show high regioselectivity for either the C-2 or C-5 positions of the oxazole ring, depending on the reaction conditions. organic-chemistry.org

Palladium-catalyzed direct arylation reactions, for example, can be tuned to selectively functionalize specific positions. Using task-specific phosphine (B1218219) ligands, C-5 arylation of oxazoles is favored in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org This suggests that this compound could potentially be selectively arylated at the C-5 position.

Another approach involves metalation. The C-5 proton of the isoxazole ring can be abstracted by a strong base, creating a nucleophilic center that can react with various electrophiles. This allows for the introduction of a wide range of substituents at this position. The C-4 position is generally less reactive towards electrophiles but can be functionalized through different synthetic strategies, often involving cycloaddition-cycloreversion pathways or starting from appropriately substituted precursors. nih.gov

Table 1: Potential Derivatization Reactions at the Isoxazole Ring

Position Reaction Type Reagents & Conditions Potential Product
C-5 Direct Arylation Pd catalyst, phosphine ligand, aryl halide, polar solvent 5-Aryl-(1,2-oxazol-3-yl)methanethiol
C-5 Electrophilic Substitution Electrophile (e.g., NBS, NIS), acid catalyst 5-Halo-(1,2-oxazol-3-yl)methanethiol
C-5 Metalation-Alkylation Strong base (e.g., n-BuLi), then alkyl halide 5-Alkyl-(1,2-oxazol-3-yl)methanethiol
C-4 Functionalization Requires multi-step synthesis or specific precursors 4-Substituted-(1,2-oxazol-3-yl)methanethiol

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

The isoxazole ring can participate in cycloaddition reactions to construct more complex, fused heterocyclic systems. These reactions are valuable for creating novel molecular architectures for various applications, including medicinal chemistry. mdpi.commdpi.com One of the primary methods for forming fused isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.govmdpi.com However, the pre-formed isoxazole ring in this compound can itself act as a dienophile or, under certain conditions, as a diene in Diels-Alder reactions.

In Diels-Alder reactions, oxazole derivatives can react with olefinic dienophiles to yield pyridine derivatives after a subsequent elimination step. semanticscholar.org More complex transformations, such as the reaction of 4-acyl-1H-pyrrole-2,3-diones with dienophiles, can proceed via a hetero-Diels-Alder pathway where an oxa-diene moiety is involved, leading to fused tetracyclic systems. mdpi.com

Furthermore, intramolecular cycloaddition reactions offer a powerful strategy for synthesizing isoxazole-fused systems. nih.gov For instance, a suitably functionalized side chain attached to the isoxazole ring can undergo an intramolecular reaction to form a new fused ring. A practical method has been developed for the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids via intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite (B80452) (TBN). nih.gov This approach involves the in-situ generation of a nitrile oxide which then reacts with an internal alkyne. This suggests that if an unsaturated moiety were introduced, for example by derivatizing the thiol group of this compound, intramolecular cycloaddition could be a viable route to novel fused systems.

Table 2: Examples of Cycloaddition Reactions for Fused Isoxazole Synthesis

Reaction Type Reactants Product Reference
Intramolecular 1,3-Dipolar Cycloaddition 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-ones, TBN Isoxazole-fused quinazolinones nih.gov
Diels-Alder Reaction Oxazole derivatives, olefinic dienophiles Pyridine derivatives semanticscholar.org
[3+2] Cycloaddition Nitrile oxides, 1,3-diketones Polycyclic isoxazoles mdpi.com
Hetero-Diels-Alder Reaction 4-Acyl-1H-pyrrole-2,3-diones, cyanamides Fused 4H-1,3-oxazines mdpi.com

Multi-Component Reactions for Scaffold Complexity Enhancement

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govwindows.net This approach offers high atom economy, operational simplicity, and the ability to generate diverse molecular libraries efficiently. kuleuven.be The functional groups present in this compound, namely the nucleophilic thiol group and the heterocyclic ring, make it a potential candidate for inclusion in MCRs to create more elaborate molecular scaffolds.

The thiol group can act as the sulfur-containing component in various MCRs. For instance, it could participate in reactions analogous to the three-component synthesis of tetrahydropyrimidine (B8763341) derivatives, which involves an aldehyde, a thiourea (B124793), and an active methylene (B1212753) compound. nih.gov

While the isoxazole ring itself might not always participate directly as a reactive component, MCRs can be designed to build fused systems onto the isoxazole core. A sequential approach combining an MCR with a subsequent intramolecular reaction is a particularly effective strategy. kuleuven.be For example, an MCR could be used to introduce functionalities onto the this compound scaffold that contain both an azide (B81097) and an alkyne group. A subsequent intramolecular azide-alkyne cycloaddition (IAAC) would then yield a triazole ring fused to the initial structure, significantly increasing its complexity. kuleuven.be Such MCR-based strategies provide a modular and flexible platform for generating diverse and complex drug-like molecules. rug.nl

Table 3: Illustrative Multi-Component Reaction Strategies

MCR Type Potential Role of this compound Example Components Resulting Scaffold
Ugi or Passerini Reaction As the acid or alcohol component (if modified) Isocyanide, aldehyde, carboxylic acid, amine Highly substituted acyclic structures
Hantzsch Dihydropyridine Synthesis As a component with an active methylene group (if derivatized) Aldehyde, ammonia, β-ketoester Dihydropyridine derivatives
MCR-Intramolecular Cycloaddition As a scaffold for attaching MCR products Aldehyde, propargyl amine, isocyanide, acid (to create a precursor for IAAC) Fused polycyclic heterocyclic systems

Theoretical and Computational Investigations of 1,2 Oxazol 3 Yl Methanethiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1,2-oxazol-3-yl)methanethiol, these calculations would provide insights into its stability, reactivity, and electronic characteristics.

The electronic behavior of this compound would be largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is anticipated to be localized primarily on the sulfur atom of the methanethiol (B179389) group, given its high-lying lone pair electrons. The LUMO is expected to be distributed over the π-system of the 1,2-oxazole ring, a characteristic feature of many heterocyclic aromatic compounds.

The electron density distribution, calculable through methods like Density Functional Theory (DFT), would likely show a high electron density around the nitrogen and oxygen atoms of the oxazole (B20620) ring due to their electronegativity, as well as on the sulfur atom. This distribution is crucial in determining the molecule's susceptibility to electrophilic and nucleophilic attack.

A hypothetical representation of the HOMO-LUMO energy gap for this compound is presented in the table below, based on typical values for similar organic molecules.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap 5.3

This is an interactive data table. You can sort and filter the data.

The conformational landscape of this compound would be determined by the rotation around the C-C and C-S single bonds connecting the methanethiol group to the oxazole ring. Computational studies on similar thiol-containing heterocyclic compounds suggest that multiple stable conformers may exist, with the relative energies depending on steric and electronic effects.

Tautomerism is a key consideration for this molecule. The thiol group can potentially undergo tautomerization to a thione form. Theoretical calculations on related systems, such as 2-pyridinethiol, have shown that the thione tautomer can be significantly stabilized in solution due to its larger dipole moment, even if the thiol form is more stable in the gas phase. The equilibrium between the thiol and thione tautomers of this compound would be influenced by the solvent environment.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the pathways and energetics of chemical reactions.

For reactions involving this compound, such as oxidation of the thiol group or substitution on the oxazole ring, computational methods can map out the potential energy surface. This allows for the identification of intermediates and, crucially, the transition state structures that connect reactants to products. For instance, in the reaction of methanethiol with atomic hydrogen, computational studies have identified transition states for hydrogen abstraction from both the sulfur and carbon atoms.

Once the transition state is located, its energy relative to the reactants provides the activation energy for the reaction. This is a critical parameter for predicting the reaction rate. For example, experimental and computational studies on the reaction of atomic hydrogen with methanethiol have determined the activation energy, providing valuable kinetic data. Similar calculations for this compound would allow for the prediction of its reactivity in various chemical processes.

A hypothetical table of calculated activation energies for potential reactions of this compound is provided below.

Reaction TypeActivation Energy (kcal/mol)
S-H Bond Cleavage15.2
C-S Bond Cleavage35.8
Electrophilic attack at N12.5

This is an interactive data table. You can sort and filter the data.

Molecular Modeling of Intermolecular Interactions

The way molecules of this compound interact with each other and with other molecules is governed by intermolecular forces. Molecular modeling can provide a detailed picture of these interactions. Studies on bioactive oxazoles have highlighted the importance of weak intermolecular interactions, such as hydrogen bonds and π-π stacking, in determining their crystal packing and biological activity. For this compound, the thiol group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. The aromatic oxazole ring can also participate in π-π stacking interactions. Understanding these interactions is crucial for predicting the physical properties and biological activity of the compound.

Fragment-to-Fragment Binding Affinity Analyses with Model Biomolecules

Due to the absence of specific experimental or computational studies on the binding affinity of this compound, a theoretical assessment can be constructed by analyzing its constituent fragments: the 1,2-oxazole ring and the methanethiol group. The binding affinity of the entire molecule with biomolecular targets is fundamentally driven by the sum of interactions involving these fragments.

The 1,2-oxazole moiety, a five-membered aromatic heterocycle, can engage in a variety of non-covalent interactions that are crucial for molecular recognition. tandfonline.com Its derivatives are known to interact with biological targets through van der Waals forces, hydrophobic effects, hydrogen bonds, and π-π stacking interactions. irjweb.com Computational studies on similar heterocyclic systems suggest that the nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor. researchgate.net The potential for π-stacking interactions with aromatic residues of biomolecules, such as phenylalanine, tyrosine, and tryptophan, is also a significant factor in determining binding affinity. nih.gov

The methanethiol group contributes to binding primarily through its potential to form hydrogen bonds, with the sulfur atom acting as a weak hydrogen bond acceptor and the S-H proton as a weak donor. More significantly, thiol groups are known to have a strong affinity for metal ions, particularly zinc, which is a common cofactor in many enzymes. nih.gov Computational studies on methanethiol binding to zinc complexes have shown that the bond dissociation energies can be substantial, indicating that interactions with metalloproteins could be a key determinant of the binding affinity of this compound. nih.gov

FragmentPotential Interacting Biomolecular Partner(s)Predominant Interaction Type(s)Estimated Contribution to Binding Affinity
1,2-Oxazole RingAromatic amino acid residues (Phe, Tyr, Trp)π-π StackingModerate to High
1,2-Oxazole Ring (Nitrogen)Hydrogen bond donors (e.g., Ser, Thr)Hydrogen Bonding (Acceptor)Moderate
Methanethiol (Sulfur)Metal ions (e.g., Zn²⁺) in metalloproteinsCoordinate BondingHigh
Methanethiol (S-H)Hydrogen bond acceptors (e.g., backbone C=O)Hydrogen Bonding (Donor)Low

Analysis of Hydrogen Bonding and π-Stacking Interactions

A deeper computational analysis of this compound would involve identifying the specific geometries and energies of its hydrogen bonding and π-stacking interactions.

Hydrogen Bonding:

The 1,2-oxazole ring of this compound possesses a nitrogen atom that can act as a hydrogen bond acceptor. researchgate.net Theoretical calculations on model systems containing oxazole have shown that this interaction is a significant stabilizing force. nih.gov The methanethiol group, while a weaker participant in hydrogen bonding compared to alcohols or amines, can still contribute. The sulfur atom can accept a hydrogen bond, and the hydrogen atom of the S-H group can be donated to a suitable acceptor. The relative strength of these interactions depends on the polarity of the environment. nih.gov

The table below summarizes the potential hydrogen bonding interactions for this compound.

Moiety of this compoundRole in Hydrogen BondPotential Biomolecular Partner
1,2-Oxazole (Nitrogen atom)Acceptor-OH groups (Serine, Threonine)
-NH groups (Peptide backbone)
Methanethiol (Sulfur atom)Acceptor (weak)-OH groups (Serine, Threonine)
Methanethiol (Hydrogen atom)Donor (weak)Carbonyl oxygen (Peptide backbone)
Nitrogen atoms (Histidine)

π-Stacking Interactions:

The aromatic 1,2-oxazole ring is capable of engaging in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov Computational studies on similar oxadiazole systems have confirmed the presence of these interactions and their importance in the binding of ligands to proteins. nih.gov The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, with the optimal geometry being determined by the electrostatic and dispersion forces between the interacting rings. The strength of these interactions is influenced by the electronic nature of the substituents on the rings. nih.gov

The following table outlines the potential π-stacking interactions involving the 1,2-oxazole ring of the subject compound.

Interacting RingsType of π-Stacking Interaction
This compound and PhenylalanineParallel-displaced or T-shaped
This compound and TyrosineParallel-displaced or T-shaped
This compound and TryptophanParallel-displaced
Self-association of this compoundParallel-displaced

Analytical Methodologies for the Characterization of 1,2 Oxazol 3 Yl Methanethiol and Its Derivatives

Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of isoxazole (B147169) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules like (1,2-oxazol-3-yl)methanethiol. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, the connectivity of atoms can be established.

¹H-NMR Spectroscopy: For the parent compound, this compound, the proton spectrum would exhibit characteristic signals for the isoxazole ring protons and the methylene (B1212753) (-CH₂-) and thiol (-SH) protons. The isoxazole ring protons typically appear in the aromatic region, with their exact chemical shifts influenced by the substitution pattern. For a 3-substituted 1,2-oxazole, the H-4 and H-5 protons would be visible. The methylene protons adjacent to the thiol group and the isoxazole ring would likely appear as a doublet, coupled to the thiol proton. The thiol proton itself often presents as a broad singlet or a triplet, depending on the solvent and concentration.

In various substituted isoxazole derivatives, the chemical shifts of the ring protons are well-documented. For instance, in 3,5-diphenylisoxazole, the isoxazole H-4 proton appears as a singlet around δ 6.84 ppm. rsc.org The protons on the phenyl rings show multiplets in the δ 7.43-7.91 ppm range. rsc.org For (3-para-tolyl-isoxazol-5-yl)methanol, the isoxazole H-4 proton is observed at δ 6.75 ppm, while the methylene protons of the methanol (B129727) group appear at δ 3.65 ppm. biolmolchem.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the three carbons of the isoxazole ring (C3, C4, and C5) and the methylene carbon. The chemical shifts of isoxazole ring carbons are characteristic; for example, in 3,5-diphenylisoxazole, the signals appear at δ 97.4 (C4), δ 162.9 (C3), and δ 170.3 (C5) ppm. rsc.org In other derivatives, such as (3-para-tolyl-isoxazol-5-yl)methanol, these carbons resonate at δ 96.1 (C4), δ 162.3 (C3), and δ 170.3 (C5) ppm. biolmolchem.com The methylene carbon of the methanethiol (B179389) group would be expected in the aliphatic region of the spectrum.

¹H and ¹³C-NMR Data for Representative Isoxazole Derivatives
Compound¹H-NMR Chemical Shifts (δ, ppm)¹³C-NMR Chemical Shifts (δ, ppm)
3,5-Diphenylisoxazole6.84 (s, 1H, isoxazole-H4), 7.43-7.53 (m, 6H, ArH), 7.81-7.91 (m, 4H, ArH) rsc.org97.4 (C4), 125.7 (Ar-C), 126.7 (Ar-C), 127.4 (Ar-C), 128.8 (Ar-C), 128.9 (Ar-C), 129.0 (Ar-C), 129.9 (Ar-C), 130.1 (Ar-C), 162.9 (C3), 170.3 (C5) rsc.org
(3-para-tolyl-isoxazol-5-yl)methanol2.45 (s, 3H, CH₃), 3.65 (t, 2H, CH₂), 3.89 (s, 1H, OH), 6.75 (s, 1H, isoxazole-H), 7.25-7.90 (m, ArH) biolmolchem.com20.7 (CH₃), 31.2 (CH₂), 60.5, 96.1 (C4), 123.1-139.9 (Ar-C), 162.3 (C3), 170.3 (C5) biolmolchem.com
5-(Naphthalen-2-yl)-3-phenylisoxazole6.95 (s, 1H, isoxazole-H), 7.49-7.58 (m, 5H, ArH), 7.87-7.96 (m, 6H, ArH), 8.37 (s, 1H, ArH) rsc.org97.8 (C4), 122.9-133.9 (Ar-C), 163.0 (C3), 170.4 (C5) rsc.org

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

For this compound, key characteristic absorption bands would include:

S-H Stretching: A weak to medium absorption band is expected in the region of 2550–2600 cm⁻¹. This peak is a clear indicator of the thiol group. Studies on methanethiol clusters show this S-H stretching band appearing around 2567-2601 cm⁻¹. nycu.edu.twnih.gov

C-H Stretching: Aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the isoxazole ring would be observed just above 3000 cm⁻¹ (around 3100 cm⁻¹). biolmolchem.com

C=N Stretching: The carbon-nitrogen double bond within the isoxazole ring typically shows an absorption band in the 1600–1650 cm⁻¹ region. biolmolchem.com

C=C Stretching: The carbon-carbon double bond of the ring gives rise to absorptions in the 1430–1565 cm⁻¹ range. biolmolchem.com

N-O Stretching: The nitrogen-oxygen single bond vibration is characteristic of the isoxazole ring and can be found in the fingerprint region, often around 835-900 cm⁻¹. biolmolchem.com

Typical IR Absorption Frequencies for Isoxazole and Methanethiol Moieties
Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Reference
-SH (Thiol)Stretching2550 - 2600 (weak) nycu.edu.twnih.govrsc.org
C-H (Aromatic/Isoxazole)Stretching~3100 biolmolchem.com
C-H (Aliphatic -CH₂-)Stretching2850 - 2960 biolmolchem.com
C=N (Isoxazole Ring)Stretching~1600 biolmolchem.com
C=C (Isoxazole Ring)Stretching1430 - 1565 biolmolchem.com
N-O (Isoxazole Ring)Stretching835 - 900 biolmolchem.com

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic isoxazole ring. The absorption maximum (λmax) and molar absorptivity (ε) are key parameters.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

For this compound (C₄H₅NOS, Molecular Weight: 115.15 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 115. The fragmentation pattern would likely involve the loss of the thiol group (-SH), the cleavage of the C-S bond, and the characteristic fragmentation of the isoxazole ring. The mass spectrum of methanethiol itself shows a prominent molecular ion at m/z 48 and fragments corresponding to the loss of hydrogen (m/z 47) and the SH group (m/z 15 for CH₃⁺). nist.gov

Electrospray ionization (ESI) is commonly used for isoxazole derivatives, often showing the protonated molecular ion [M+H]⁺. For example, HRMS (ESI) analysis of 3-(quinolin-2-yl)-5-phenylisoxazole found the [M+H]⁺ ion at m/z 273.1027, confirming the formula C₁₈H₁₃N₂O⁺. beilstein-journals.org

Chromatographic Separation and Analysis (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives from reaction mixtures and for analytical quantification.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress, identify compounds, and determine purity. For isoxazole derivatives, silica (B1680970) gel plates (e.g., silica gel F254) are typically used as the stationary phase. researchgate.netmdpi.com The mobile phase is a mixture of nonpolar and polar solvents, with the ratio adjusted to achieve optimal separation. Common solvent systems include mixtures of n-hexane and ethyl acetate. mdpi.com Visualization of the separated spots can be achieved under UV light (254 nm), where the aromatic isoxazole ring will quench the fluorescence, appearing as dark spots. researchgate.net Chemical staining agents, such as iodine vapor or permanganate (B83412) solution, can also be used for visualization. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, quantification, and purification of compounds. For the analysis of isoxazole derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. acs.org A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.orgacs.org Detection is often performed using a photodiode array (PDA) or UV detector set at a wavelength where the compounds exhibit strong absorbance. The purity of synthesized isoxazole derivatives is frequently confirmed to be >95% by HPLC analysis. acs.org Chiral stationary phases can be used for the separation of enantiomers of chiral isoxazole derivatives. nih.gov

Exploration of Pharmacological Relevance and Advanced Applications of 1,2 Oxazol 3 Yl Methanethiol Derivatives in Chemical Research

Role as Versatile Chemical Building Blocks in Organic Synthesis

The (1,2-oxazol-3-yl)methanethiol scaffold is a valuable and versatile building block in organic synthesis, primarily due to the distinct reactivity of its constituent isoxazole (B147169) and methanethiol (B179389) moieties. The isoxazole ring itself can be synthesized through various methods, including the widely utilized [3+2] cycloaddition reactions. nih.gov This inherent accessibility allows for the facile generation of a diverse library of substituted isoxazole precursors.

The true synthetic utility of this compound derivatives lies in the orthogonal reactivity of the thiol group. Thiols are well-known for their participation in a wide array of chemical transformations, including nucleophilic substitutions, additions to electrophiles, and oxidation reactions to form disulfides. This reactivity allows for the straightforward introduction of a vast range of functional groups and the construction of more complex molecular architectures. For instance, the thiol group can readily undergo S-alkylation, S-acylation, and Michael additions, providing avenues for the covalent attachment of this scaffold to other molecules.

Furthermore, the isoxazole ring can serve as a latent functional group. Under specific reductive conditions, the N-O bond of the isoxazole ring can be cleaved, leading to the formation of a β-enaminone or related structures. This ring-opening strategy provides a powerful tool for the synthesis of a variety of acyclic and heterocyclic compounds that would be challenging to prepare through other means. The combination of the stable, aromatic isoxazole core with the highly reactive thiol group makes this compound and its derivatives powerful intermediates for the synthesis of complex target molecules in fields ranging from pharmaceuticals to materials science. nih.govnih.gov

Development of Chemical Probes and Ligands for Molecular Recognition

The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for the development of chemical probes and ligands for molecular recognition. The isoxazole ring, being a five-membered heterocycle, can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for binding to biological targets such as proteins and nucleic acids. daneshyari.com

Derivatives of this scaffold can be designed to incorporate fluorescent moieties, enabling their use as fluorescent probes to visualize and study biological processes. For example, isoxazole-dihydropyridine hybrids have been successfully tethered to fluorescent dyes to probe their interaction with the multidrug-resistance transporter (MDR-1). nih.govumt.edu The methanethiol group provides a convenient attachment point for such fluorophores or other reporter groups without significantly altering the core structure responsible for target binding.

Moreover, the thiol group itself can be exploited for targeted covalent inhibition, a strategy increasingly used in drug discovery. By designing a molecule where the isoxazole moiety directs the binding to a specific protein, the thiol group can then form a covalent bond with a nearby reactive residue, such as a cysteine, leading to irreversible inhibition. This approach can result in probes with high potency and selectivity. The development of isoxazole-containing photo-crosslinkers has also been explored, demonstrating their utility in identifying binding sites and off-target interactions. biorxiv.org

Investigation of Structure-Activity Relationships (SAR) in Oxazole-Thiol Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR investigations would focus on systematically modifying different parts of the molecule and assessing the impact on a specific biological endpoint.

Key areas for SAR exploration in this scaffold include:

Substitution on the Isoxazole Ring: The isoxazole ring offers two carbon positions (C4 and C5) for substitution. Introducing various substituents at these positions can modulate the molecule's steric and electronic properties, which in turn can affect its binding affinity and selectivity for a biological target. For example, the presence of electron-withdrawing or electron-donating groups can influence the hydrogen-bonding capacity and aromatic interactions of the isoxazole ring. nih.gov

Modification of the Thiol Group: The reactivity and nucleophilicity of the thiol group can be fine-tuned by converting it into other sulfur-containing functionalities, such as thioethers, disulfides, or sulfones. These modifications can impact the molecule's metabolic stability, cell permeability, and potential for covalent interactions.

Alterations to the Methylene (B1212753) Linker: The methylene group connecting the isoxazole ring and the thiol can also be a point of modification. Introducing substituents on this carbon or altering the length of the linker can change the spatial orientation of the thiol group relative to the isoxazole core, which can be critical for optimal interaction with a target.

Systematic SAR studies on isoxazole-containing compounds have revealed the importance of specific substitution patterns for various biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net For instance, in a series of urea (B33335) and thiourea (B124793) derivatives of a benzo[d]isoxazole, the presence of electron-withdrawing groups like trifluoromethyl and chloro was found to enhance antimicrobial activity. nih.gov

Applications in Medicinal Chemistry Scaffold Design (excluding clinical trials)

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a number of approved drugs and its ability to interact with a wide range of biological targets. nih.govnih.gov The incorporation of a methanethiol group onto this scaffold further enhances its potential in drug design by providing a point for diversification and interaction.

The this compound core can be utilized in the design of inhibitors for various enzymes and receptors implicated in disease. The isoxazole moiety can mimic the functionality of a carboxylic acid or an amide, acting as a bioisostere to improve pharmacokinetic properties such as cell permeability and metabolic stability. The structural features of isoxazole allow for multiple non-covalent interactions, which is advantageous for ligand-receptor binding. daneshyari.com

The thiol group offers several strategic advantages in scaffold design. It can act as a hydrogen bond donor or acceptor and can coordinate with metal ions in the active sites of metalloenzymes. As previously mentioned, it also provides a handle for the development of covalent inhibitors, which can offer advantages in terms of potency and duration of action. The flexibility in modifying both the isoxazole and thiol components allows for the creation of large and diverse chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds. nih.gov

Role in Advanced Materials Science and Polymer Chemistry (if applicable to broader oxazole (B20620)/thiol research)

While specific applications of this compound in materials science are not extensively documented, the broader research on oxazole and thiol-containing polymers suggests potential avenues for exploration. Thiol-containing polymers, or polythiols, are a class of functional polymers with diverse applications. proquest.com The reactivity of the thiol group is central to their utility, enabling processes like thiol-ene "click" chemistry, which is a highly efficient method for polymer modification and crosslinking. nih.gov

Polymers functionalized with thiol groups can be used to create advanced materials such as recyclable disulfide polymeric films and materials for heavy metal adsorption. proquest.commdpi.com The introduction of the this compound moiety into a polymer backbone could impart unique properties. The rigid, aromatic isoxazole unit could influence the thermal and mechanical properties of the polymer, while the thiol group would provide a site for crosslinking or post-polymerization functionalization.

Furthermore, oxazole-containing molecules have been investigated for their optical properties. The incorporation of oxazole units into polymer chains could lead to materials with interesting fluorescent or conductive properties. The combination of the electronic characteristics of the isoxazole ring and the reactive nature of the thiol group could be harnessed to develop novel functional polymers for applications in sensors, electronics, and smart materials. acs.orgmdpi.com

Future Directions in 1,2 Oxazol 3 Yl Methanethiol Research

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has traditionally involved methods that can be resource-intensive and generate hazardous waste. mdpi.com A primary future objective will be the development of green and sustainable synthetic routes to (1,2-oxazol-3-yl)methanethiol and its derivatives. This aligns with the broader demand for environmentally benign chemical manufacturing. bohrium.com

Future research will likely adapt existing green chemistry protocols, such as microwave-assisted and ultrasound-promoted synthesis, which have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of other isoxazole analogues. mdpi.comnih.gov The exploration of eco-friendly solvents, such as water or glycerol, and the use of recyclable catalysts, potentially derived from agro-waste, are promising avenues. nih.gov A key focus will be on direct C-H sulfuration techniques using elemental sulfur as a sustainable sulfur source, which would be a step-economical approach to sulfur-containing heterocycles. thieme-connect.com

The efficiency of these new synthetic pathways will be evaluated using established green chemistry metrics.

Green Chemistry MetricDescriptionPotential Application to this compound Synthesis
Atom EconomyMeasures the efficiency of a reaction in converting reactants to the desired product.Designing synthetic routes that maximize the incorporation of atoms from starting materials into the final product.
E-Factor (Environmental Factor)Ratio of the mass of waste generated to the mass of the product.Minimizing waste by using catalytic methods and avoiding stoichiometric reagents.
Process Mass Intensity (PMI)Ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product.Reducing solvent usage through solvent-free reactions or by using recyclable, benign solvents like water.
Reaction Mass Efficiency (RME)The percentage of the mass of the reactants that ends up in the product.Optimizing reaction conditions to achieve high yields and selectivity, thus improving mass efficiency.

Development of Advanced Computational Models for Predicting Reactivity and Interactions

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, thereby saving time and resources. springernature.comnih.gov For this compound, the development of advanced computational models will be crucial for predicting its reactivity and biological interactions.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity indices of the molecule. thieme-connect.comtandfonline.com Such studies can elucidate the reactivity of both the isoxazole ring and the methanethiol (B179389) group, predicting sites for electrophilic or nucleophilic attack and the stability of potential intermediates. acs.org For instance, DFT can help understand the dissociation chemistry and fragmentation patterns of the isoxazole ring. researchgate.net

Furthermore, molecular docking and molecular dynamics simulations will be instrumental in predicting how derivatives of this compound might interact with biological targets like enzymes or receptors. ukaazpublications.comnih.gov These in silico methods can predict binding affinities and modes of interaction, guiding the design of new therapeutic agents. nih.gov Predictive models focusing specifically on thiol reactivity, perhaps based on parameters like electron affinity, could be adapted to forecast how the sulfhydryl group of this compound engages in covalent interactions with biological molecules, such as cysteine residues in proteins. chemrxiv.orgresearchgate.net

Computational MethodObjectivePredicted Outcome for this compound
Density Functional Theory (DFT)Predict electronic structure and reactivity.HOMO-LUMO energy gaps, electrostatic potential maps, preferred sites for functionalization. thieme-connect.com
Molecular DockingSimulate binding to a biological target.Binding affinity (e.g., kcal/mol), identification of key interacting residues (e.g., hydrogen bonds, hydrophobic interactions). ukaazpublications.com
Molecular Dynamics (MD) SimulationsAnalyze the dynamic behavior of the molecule and its complexes.Stability of ligand-protein complexes over time, conformational changes upon binding.
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with biological activity.Predictive models for the therapeutic or toxic effects of novel derivatives.

Exploration of Novel Derivatization and Functionalization Pathways

The synthetic versatility of this compound stems from the presence of two distinct functional moieties: the isoxazole ring and the methanethiol group. Future research will undoubtedly focus on exploring novel ways to modify these groups to create a diverse library of new compounds. researchgate.netmdpi.com

Functionalization of the isoxazole ring can be achieved through various methods, including transition metal-mediated C-H activation and cross-coupling reactions to introduce new substituents at the C4 and C5 positions. nih.gov The 1,3-dipolar cycloaddition reaction, a classic method for forming the isoxazole ring, can also be used in reverse to generate intermediates for further transformations. nih.gov

The thiol group is highly reactive and offers numerous avenues for derivatization. nih.gov Thiol-ene and thiol-Michael "click" reactions provide efficient and highly selective methods for conjugation with a wide range of molecules, including polymers and biomolecules, under mild conditions. nih.gov The thiol can be readily alkylated to form thioethers or oxidized to disulfides, sulfoxides, and sulfonic acids, each offering different chemical properties and potential applications. This dual reactivity allows for orthogonal functionalization, where the isoxazole and thiol can be modified independently to build complex molecular architectures.

Integration into Multi-Disciplinary Research Areas (e.g., Chemical Biology, Supramolecular Chemistry)

The unique structural features of this compound make it an attractive candidate for application in various multi-disciplinary fields.

In Chemical Biology , the isoxazole core is a "privileged scaffold" found in numerous biologically active compounds and approved drugs. bohrium.comnih.govespublisher.com Derivatives of this compound could be developed as novel therapeutic agents. espublisher.comijpca.org The thiol group can act as an anchor to covalently modify target proteins, particularly cysteine residues, making these compounds interesting candidates for the design of targeted covalent inhibitors. nih.gov Furthermore, the isoxazole scaffold can be incorporated into fluorescent probes for detecting biologically relevant species. researcher.life

In Supramolecular Chemistry , the thiol group is well-known for its ability to form self-assembled monolayers (SAMs) on metal surfaces like gold. oaepublish.comuh.edu This opens up possibilities for using this compound and its derivatives in nanotechnology and materials science for surface modification. The directional dipole moment of the isoxazole ring could also be exploited to guide the formation of ordered supramolecular polymers through dipole-dipole interactions, creating novel materials with unique chiroptical or luminogenic properties. oup.com The combination of a surface-anchoring thiol group and a structurally rigid, polar isoxazole ring could lead to the development of new functional materials with applications in sensing, electronics, and catalysis.

Q & A

Q. What are the recommended synthetic routes for (1,2-oxazol-3-yl)methanethiol and its derivatives?

  • Methodological Answer : The synthesis of this compound derivatives typically involves multi-step organic reactions. For example, halogenalkane-mediated S-alkylation of thiol precursors is a common strategy. In one protocol, the starting thiol (e.g., 7-(3-mercapto-4-methyl-1,2,4-triazol-5-yl)methyl-3-methylxanthine) undergoes alkylation with halogenated reagents to introduce the oxazole moiety . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to achieving yields >70%. For derivatives with thiophene or aromatic substituents, coupling reactions using palladium catalysts or nucleophilic substitution may be employed .

Q. How can spectroscopic techniques (NMR, MS) be optimized for characterizing this compound derivatives?

  • Methodological Answer :
  • ¹H NMR : Focus on the thiol proton (δ 1.2–1.8 ppm) and oxazole ring protons (δ 7.5–8.2 ppm). Use deuterated DMSO or CDCl₃ to stabilize reactive thiol groups .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode is preferred for detecting molecular ion peaks. Fragmentation patterns should align with the cleavage of the oxazole-thiol bond (e.g., m/z 281 for C₁₀H₁₁N₅O₃S derivatives) .
  • Chromatography : Reverse-phase HPLC with UV detection at 254 nm ensures purity assessment (>95%) .

Advanced Research Questions

Q. What computational methods are effective in predicting the conformational stability of this compound clusters?

  • Methodological Answer : Density Functional Theory (DFT) with basis sets like def2-TZVP or aug-cc-pVDZ is recommended for analyzing non-covalent interactions (e.g., S–H∙∙∙S hydrogen bonds). Studies on methanethiol dimers show that conformer stability depends on intermolecular distances (3.98 Å for S–H∙∙∙S interactions) and interaction energies (−4.54 kJ/mol). Basis set selection must balance accuracy and computational cost; benchmark against experimental rotational spectra for validation .

Q. How can discrepancies between experimental and computational data on sulfur-mediated interactions be resolved?

  • Methodological Answer :
  • Experimental Validation : Use gas-phase electron diffraction or rotational spectroscopy to verify DFT-predicted geometries (e.g., S–H∙∙∙S vs. C–H∙∙∙S interactions) .
  • Error Analysis : Compare calculated interaction energies (±0.5 kJ/mol) with calorimetric data. Adjust basis sets (e.g., include dispersion corrections) to address underestimation of van der Waals forces .

Q. What strategies improve the yield of S-alkylation reactions in synthesizing this compound analogs?

  • Methodological Answer :
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of thiolate ions in biphasic systems .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated alkylating agents.
  • Temperature Control : Maintain reactions at 50–60°C to minimize side reactions (e.g., oxidation to disulfides) .

Q. How do structural modifications to the oxazole ring affect biological activity?

  • Methodological Answer :
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the oxazole 5-position enhances metabolic stability but reduces solubility. For example, 5-methyl-1,2-oxazol-3-yl derivatives show improved IC₅₀ values in kinase inhibition assays .
  • Bioisosteric Replacement : Replace oxazole with 1,3,4-thiadiazole to modulate logP values and target selectivity. Pharmacokinetic profiling via SwissADME predicts blood-brain barrier permeability for neuroactive derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.